4,6-dimethyl-2-oxo-1-{[(1E)-thien-2-ylmethylene]amino}-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4,6-DIMETHYL-2-OXO-1-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a heterocyclic compound that features a pyridine ring fused with a thiophene moiety
Preparation Methods
The synthesis of 4,6-DIMETHYL-2-OXO-1-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves the reaction of cyanoacetamide derivatives with substituted aryl or heteryl amines. The most versatile and economical method involves the treatment of these amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
4,6-DIMETHYL-2-OXO-1-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide, phenyl isothiocyanate, and DMF (dimethylformamide) . For example, the reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide can yield thiophene derivatives . The major products formed from these reactions are often heterocyclic compounds with potential biological activities .
Scientific Research Applications
This compound has diverse applications in scientific research. It is used in the synthesis of biologically active heterocyclic compounds, which are of interest in medicinal chemistry . These compounds have shown potential as antimicrobial, antifungal, and anticancer agents . Additionally, the compound is used in the development of novel materials with unique electronic and optical properties . Its ability to form stable complexes with various metals makes it useful in catalysis and material science .
Mechanism of Action
The mechanism of action of 4,6-DIMETHYL-2-OXO-1-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing in bacteria, which is a process of bacterial cell-cell communication . This inhibition can prevent the formation of biofilms and reduce bacterial virulence . The compound binds to the active site of quorum sensing receptors, thereby blocking the signaling pathways involved in bacterial communication .
Comparison with Similar Compounds
Similar compounds to 4,6-DIMETHYL-2-OXO-1-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE include other cyanoacetamide derivatives and heterocyclic compounds such as benzo[d]thiazole-2-thiol and quinoline-2-thiol . These compounds also exhibit diverse biological activities and are used in various scientific research applications . 4,6-DIMETHYL-2-OXO-1-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit potent biological activities .
Properties
Molecular Formula |
C13H11N3OS |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
4,6-dimethyl-2-oxo-1-[(E)-thiophen-2-ylmethylideneamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3OS/c1-9-6-10(2)16(13(17)12(9)7-14)15-8-11-4-3-5-18-11/h3-6,8H,1-2H3/b15-8+ |
InChI Key |
AOQNMWIYQMEJHC-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC=CS2)C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=CS2)C#N)C |
Origin of Product |
United States |
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